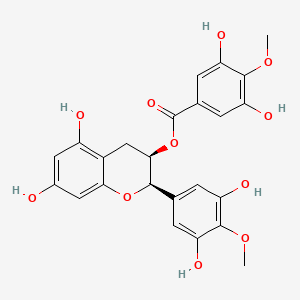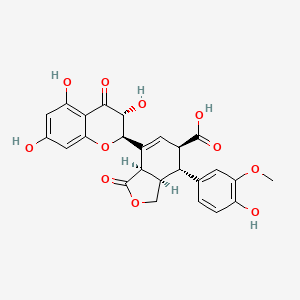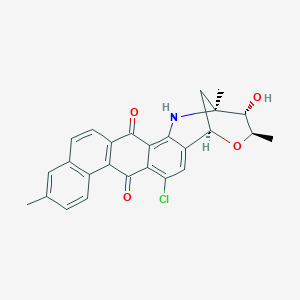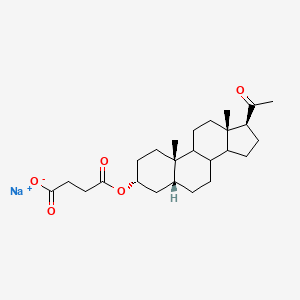
alpha-D-galactosyl undecaprenyl diphosphate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-galactosyl undecaprenyl diphosphate(2-) is dianion of alpha-D-galactosyl undecaprenyl diphosphate arising from deprotonation of both free diphosphate OH groups. It is an organophosphate oxoanion and a polyprenyl glycosyl phosphate. It is a conjugate base of an alpha-D-galactosyl undecaprenyl diphosphate.
Scientific Research Applications
Structural Analysis of Enzymes : Fujihashi et al. (2001) reported the crystal structure of undecaprenyl diphosphate synthase (UPS), a key enzyme in bacterial cell wall biosynthesis. This study provides insights into the enzyme's mechanism and its interaction with substrates like alpha-D-galactosyl undecaprenyl diphosphate (Fujihashi et al., 2001).
Substrate Utilization in Glycosyltransferases : Lougheed et al. (1999) demonstrated that alpha-galactosyl fluoride, a compound related to alpha-D-galactosyl undecaprenyl diphosphate, can function as a substrate for specific glycosyltransferases. This finding is significant for understanding the enzymatic processes in bacterial systems (Lougheed et al., 1999).
Role in N-linked Glycosylation : Weerapana et al. (2005) studied the role of undecaprenyl pyrophosphate-linked bacillosamine, an intermediate similar to alpha-D-galactosyl undecaprenyl diphosphate, in bacterial N-linked glycosylation. The synthetic version of this compound aids in exploring the enzymes involved in this pathway (Weerapana et al., 2005).
Biosynthesis of Bacterial Cell Walls : Manat et al. (2014) discussed the metabolism of undecaprenyl phosphate in bacterial cell-wall synthesis. Since alpha-D-galactosyl undecaprenyl diphosphate is involved in similar pathways, this research provides contextual understanding of its role (Manat et al., 2014).
Gene Cloning and Enzyme Purification : Shimizu et al. (1998) successfully cloned the gene for undecaprenyl diphosphate synthase, providing valuable information for studies on enzymes involved in prenyl chain elongation, similar to those interacting with alpha-D-galactosyl undecaprenyl diphosphate (Shimizu et al., 1998).
Analysis of Cis-prenyl Chain Elongating Enzymes : Kharel & Koyama (2003) provided a molecular analysis of cis-prenyl chain elongating enzymes, offering insights into enzymes similar to those interacting with alpha-D-galactosyl undecaprenyl diphosphate (Kharel & Koyama, 2003).
properties
Product Name |
alpha-D-galactosyl undecaprenyl diphosphate(2-) |
|---|---|
Molecular Formula |
C61H100O12P2-2 |
Molecular Weight |
1087.4 g/mol |
IUPAC Name |
[oxido-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate |
InChI |
InChI=1S/C61H102O12P2/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-70-74(66,67)73-75(68,69)72-61-60(65)59(64)58(63)57(45-62)71-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)(H,68,69)/p-2/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58+,59+,60-,61-/m1/s1 |
InChI Key |
WADQQVAMGZIDFQ-NOHJVBJWSA-L |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



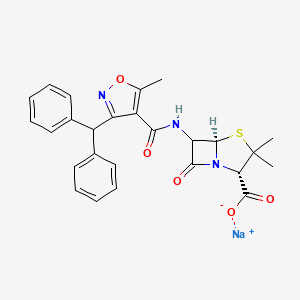

![Sodium 3-[(4E)-4-[(2E,4Z)-4-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-buten-1-ylidene]-1(4H)-quinolinyl]-1-propanesulfonate](/img/structure/B1264459.png)
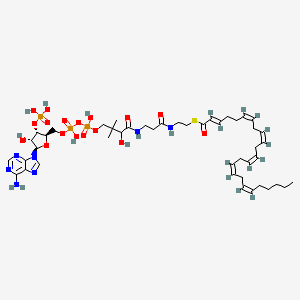
![4-[[[(3S,6R,7S,8aS)-3-(4-acetamidobutyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264462.png)
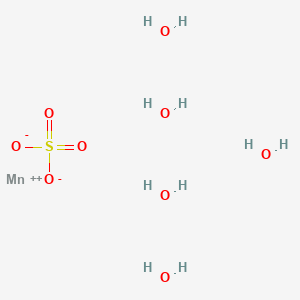
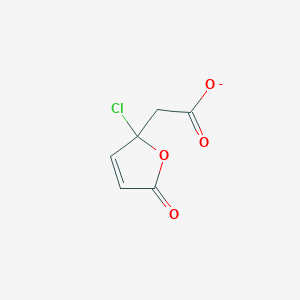

![Benzo[e]indolium](/img/structure/B1264472.png)

